1-(3-Iodophenyl)cyclopentanamine
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Overview
Description
1-(3-Iodophenyl)cyclopentanamine is an organic compound characterized by the presence of an iodophenyl group attached to a cyclopentanamine structure
Preparation Methods
The synthesis of 1-(3-Iodophenyl)cyclopentanamine typically involves the iodination of cyclopentanamine derivatives. One common method includes the reaction of cyclopentanamine with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods are designed to produce high-purity this compound suitable for various applications .
Chemical Reactions Analysis
1-(3-Iodophenyl)cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include solvents like acetone or toluene, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Iodophenyl)cyclopentanamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
1-(3-Iodophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(4-Iodophenyl)cyclopentanamine: Similar structure but with the iodine atom in the para position, which can affect its reactivity and binding properties.
Cyclopentylamine: Lacks the iodophenyl group, resulting in different chemical and biological properties.
Iodocyclopentane: Contains an iodine atom directly attached to the cyclopentane ring, leading to distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H14IN |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14IN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2 |
InChI Key |
LWSNQDOWGJQSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)I)N |
Origin of Product |
United States |
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